1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone
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Overview
Description
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclic ring system with a nitrogen atom, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and substituted derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Azabicyclo[2.2.1]heptan-4-yl)methanamine dihydrochloride
- 2-oxa-5-azabicyclo[2.2.1]heptan-4-yl methanol
Uniqueness
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone is unique due to its chloroethanone moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the chloro group or have different substituents.
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-(1-azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C8H12ClNO/c9-5-7(11)8-1-3-10(6-8)4-2-8/h1-6H2 |
InChI Key |
VQZLJIDGKWHAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)CCl |
Origin of Product |
United States |
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